2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18024499
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO2 |
|---|---|
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 2-(4-methylpiperidin-4-yl)oxyethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-8(11-7-6-10)2-4-9-5-3-8;/h9-10H,2-7H2,1H3;1H |
| Standard InChI Key | IVSKTJBJMYODKR-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCNCC1)OCCO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride is C₈H₁₈ClNO₂, with a molar mass of 195.69 g/mol. Its IUPAC name, 2-(4-methylpiperidin-4-yl)oxyethanol hydrochloride, reflects the presence of a methyl-substituted piperidine ring ether-linked to a two-carbon alcohol chain, protonated at the amine moiety (Figure 1). The hydrochloride salt formation significantly alters its crystallinity and hygroscopicity compared to the free base form.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CC1(CCNCC1)OCCO.Cl | |
| InChI Key | IVSKTJBJMYODKR-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface | 23.5 Ų |
The piperidine ring adopts a chair conformation, with the methyl group at the 4-position inducing steric hindrance that influences receptor binding kinetics. Molecular dynamics simulations suggest the ethylene glycol moiety enhances water solubility while maintaining membrane permeability—a critical balance for central nervous system (CNS) drug candidates.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions at 1535 cm⁻¹ (C-N stretch), 1470 cm⁻¹ (CH₂ bend), and 1360 cm⁻¹ (C-O-C asymmetric stretch). Nuclear magnetic resonance (NMR) data corroborate the structure:
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¹H NMR (CDCl₃): δ 1.73–3.00 (8H, m, piperidine protons), 2.32 (3H, s, CH₃), 4.92 (1H, dd, OCH₂).
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¹³C NMR: δ 22.1 (CH₃), 44.8–58.2 (piperidine carbons), 67.5 (OCH₂).
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a three-step sequence:
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Ring Formation: Condensation of 4-methylpiperidin-4-ol with ethylene carbonate under basic conditions yields the ether intermediate .
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Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol precipitates the hydrochloride salt.
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Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C, 12 h | 72% |
| Hydrochloride Formation | HCl (gas), EtOH, 0°C, 2 h | 89% |
| Crystallization | EtOAc/hexane (1:3), −20°C, 24 h | 95% |
Microwave-assisted synthesis reduces reaction times by 60% (4.5 h vs. 12 h) while maintaining yields. Solvent selection proves critical: dimethylformamide (DMF) outperforms dichloromethane in minimizing byproducts during etherification.
Scalability Challenges
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt exhibits aqueous solubility of 76 mg/mL at 25°C—a 12-fold increase over the free base . pH-dependent stability studies show optimal degradation resistance at pH 4–6, with a half-life of 18 months under accelerated storage conditions (40°C/75% RH).
Table 3: Comparative Solubility Profiles
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Water (25°C) | 76 mg/mL | 6.3 mg/mL |
| Ethanol | 225 mg/mL | 89 mg/mL |
| Log P (octanol/water) | −0.31 | 1.72 |
ADMET Predictions
Quantitative structure-activity relationship (QSAR) models predict:
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Absorption: Moderate intestinal permeability (Peff = 1.2 × 10⁻⁴ cm/s)
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Metabolism: CYP3A4-mediated N-demethylation as the primary pathway
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Toxicity: Ames test-negative; hERG IC₅₀ > 30 μM suggests low cardiotoxicity risk
Notably, the compound's low blood-brain barrier penetration (log BB = −1.4) may limit direct CNS applications despite structural similarities to neuroactive piperidines .
Comparative Analysis with Structural Analogs
1-Methylpiperidin-4-ol
The precursor alcohol (C₆H₁₃NO, MW 115.17) exhibits markedly lower solubility (26.6 mg/mL) and higher log P (0.45) . Unlike the hydrochloride derivative, it shows negligible PLA2G15 inhibition (IC₅₀ > 100 μM), underscoring the importance of the ethylene glycol moiety and salt form in bioactivity .
Future Research Directions
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Target Validation: CRISPR-Cas9 knockout models to confirm PLA2G15 as the primary target
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Formulation Optimization: Nanoparticulate delivery systems to enhance CNS bioavailability
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Metabolite Profiling: Identification of N-demethylated and glucuronidated metabolites in human hepatocytes
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